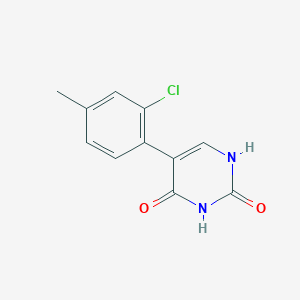
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-CMP-DHP) is a synthetic compound with a wide range of applications in research and development. It is a nitrogen-containing heterocyclic compound, with a molecular weight of 226.71 g/mol. 5-CMP-DHP is a versatile compound, with potential applications in drug design, synthesis, and biological research.
Mécanisme D'action
The mechanism of action of 5-CMP-DHP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Inhibition of COX-2 can lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
5-CMP-DHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 5-CMP-DHP has been shown to have anti-inflammatory, analgesic, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CMP-DHP in laboratory experiments include its availability, low cost, and wide range of applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for research and development. The main limitation of 5-CMP-DHP is its potential toxicity, which should be taken into consideration when conducting experiments.
Orientations Futures
Future research on 5-CMP-DHP could focus on its potential applications in drug design and synthesis. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Furthermore, studies could be conducted to investigate the potential toxicity of 5-CMP-DHP, as well as its interactions with other compounds. Finally, research could be conducted to investigate its potential applications in other areas, such as agriculture and food science.
Méthodes De Synthèse
5-CMP-DHP can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylphenol with 4-amino-2,4-dihydroxypyrimidine. The reaction is conducted in the presence of anhydrous sodium carbonate and a catalytic amount of p-toluenesulfonic acid. The product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
5-CMP-DHP has been widely used in research and development due to its versatile properties. It has been used as a starting material for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. It has also been used as a building block for the synthesis of novel drugs, such as antifungal agents and antineoplastic agents. In addition, 5-CMP-DHP has been used in the synthesis of various polymers, such as polyurethanes and polyamides.
Propriétés
IUPAC Name |
5-(2-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVWWTQONISMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














